molecular formula C9H7BrN2O2 B1424474 Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 1062368-70-0

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1424474
CAS No.: 1062368-70-0
M. Wt: 255.07 g/mol
InChI Key: HCGDDQYSLHRKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[1,5-a]pyridine Chemistry

The historical trajectory of pyrazolo[1,5-a]pyridine chemistry traces its origins to the late 19th and early 20th centuries, building upon foundational work in heterocyclic synthesis. The discovery of pyrazole itself can be attributed to German chemist Hans von Pechmann, who in 1898 developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This pioneering work established the groundwork for subsequent investigations into more complex pyrazole-containing systems.

The development of pyrazolopyridine chemistry gained momentum in the early 1900s when Ortoleva achieved the first synthesis of a monosubstituted pyrazolo[3,4-b]pyridine in 1908, specifically the phenyl-substituted derivative, through treatment of diphenylhydrazone and pyridine with iodine. This breakthrough demonstrated the feasibility of constructing fused pyrazole-pyridine systems and opened new avenues for heterocyclic research. Subsequently, Bulow expanded this work in 1911 by synthesizing three N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid.

The specific pyrazolo[1,5-a]pyridine scaffold emerged as a distinct research focus in the mid-20th century. According to historical records, the first report of pyrazolo[1,5-a]pyridine was documented in 1948, marking the beginning of systematic investigations into this particular isomeric form of pyrazolopyridines. This development coincided with growing interest in the biological properties of nitrogen-containing heterocycles, particularly their potential applications in pharmaceutical chemistry.

The discovery of natural pyrazole compounds provided additional impetus for research in this field. In 1959, scientists isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that these heterocyclic systems occur naturally and potentially possess biological significance. This finding encouraged further exploration of pyrazole derivatives and their synthetic analogs.

The evolution of synthetic methodologies for pyrazolo[1,5-a]pyridines has been characterized by continuous refinement and diversification. Early synthetic approaches relied primarily on cyclization reactions involving N-iminopyridinium ylides with dipolarophiles such as alkynes and alkenes. These methods, while effective, often suffered from limitations in terms of regioselectivity and yield optimization.

Structural Significance of Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

This compound exhibits a distinctive molecular architecture that combines multiple functionally important structural elements within a single heterocyclic framework. The compound possesses the molecular formula C9H7BrN2O2 with a molecular weight of 255.07 grams per mole, as documented in comprehensive chemical databases. This specific combination of atoms creates a molecule with unique physicochemical properties that distinguish it from other pyrazolopyridine derivatives.

The core structural framework consists of a fused bicyclic system where a pyrazole ring is annulated to a pyridine ring in the [1,5-a] configuration. This particular fusion pattern creates a rigid, planar N-heterocyclic system that serves as a privileged scaffold for combinatorial library design and drug discovery. The planar nature of this system facilitates π-π interactions with biological targets, while the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding interactions.

Table 1: Key Structural Parameters of this compound

Property Value Reference
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Melting Point 116-118°C
Density 1.68 g/cm³
Physical State Solid
Core Ring System Pyrazolo[1,5-a]pyridine
Substitution Pattern 6-Bromo, 3-carboxylate

The bromine atom positioned at the 6-position of the pyridine ring represents a strategically important structural feature that significantly influences the compound's chemical reactivity and biological activity profile. The presence of this halogen substituent enhances the electrophilic character of the aromatic system and provides a reactive site for various chemical transformations, including nucleophilic substitution reactions and metal-catalyzed coupling reactions. The bromine atom's size and electronic properties also contribute to the compound's overall lipophilicity and membrane permeability characteristics.

The methyl ester functionality at the 3-position serves multiple important roles in the molecule's overall properties and applications. This carboxylate group provides a polar functionality that can participate in hydrogen bonding interactions with biological targets, while the ester linkage offers opportunities for chemical modification through hydrolysis to the corresponding carboxylic acid or conversion to various amide derivatives. The ester group also influences the compound's solubility profile and pharmacokinetic properties.

The spatial arrangement of these functional groups creates a molecule with distinct electronic properties. The pyrazolo[1,5-a]pyridine core exhibits significant π-electron delocalization, which contributes to the compound's chemical stability and provides opportunities for favorable intermolecular interactions. The nitrogen atoms within the heterocyclic system can serve as hydrogen bond acceptors or coordination sites for metal ions, expanding the compound's potential applications in coordination chemistry and catalysis.

Research Context and Importance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its versatile structural framework and demonstrated utility across multiple research domains. Pyrazolo[1,5-a]pyridine derivatives have emerged as privileged scaffolds in medicinal chemistry, attracting substantial attention due to their exceptional pharmacological properties and synthetic accessibility. The systematic investigation of these compounds has revealed their potential as selective protein inhibitors, anticancer agents, and modulators of various biological pathways.

Contemporary research has demonstrated the remarkable versatility of pyrazolo[1,5-a]pyridine scaffolds in drug discovery applications. Recent investigations have identified potent dual inhibitors of phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ) within this structural class, with compounds exhibiting IC50 values in the nanomolar range against these important cancer targets. These findings highlight the scaffold's potential for developing novel cancer immunotherapy agents, as dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising therapeutic strategy for enhancing immune responses against tumors.

The structural diversity achievable within the pyrazolo[1,5-a]pyridine framework has enabled researchers to explore structure-activity relationships systematically. Studies have shown that modifications at various positions of the core structure can dramatically influence biological activity profiles. For instance, the incorporation of different substituents at the 6-position, such as the bromine atom in this compound, can modulate selectivity profiles and potency against specific biological targets.

Table 2: Representative Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

Biological Target Activity Type Potency Range Reference
PI3Kγ/PI3Kδ Dual Inhibition IC50: 4.0-9.1 nM
Mycobacterium tuberculosis Antibacterial MIC: <0.002-0.381 μg/mL
γ-Secretase Modulation Aβ42 reduction
COX-2 Anti-inflammatory Various potencies
EP1 Receptor Antagonism 1 mg/kg efficacy

The importance of this compound class extends beyond traditional medicinal chemistry applications. Recent advances in material science have revealed significant photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential applications in optoelectronic devices and fluorescent materials. These discoveries have broadened the research interest in related pyrazolopyridine systems, including this compound, as potential building blocks for functional materials.

Synthetic methodology development has also benefited from research focused on pyrazolo[1,5-a]pyridine systems. The exploration of novel synthetic approaches has led to the development of efficient one-pot sonochemical procedures, catalyst-free cycloaddition reactions, and base-mediated cycloannulation strategies. These methodological advances have improved the accessibility of complex pyrazolopyridine derivatives and enabled the preparation of diverse structural analogs for biological evaluation.

The field of infectious disease research has identified pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as promising antituberculosis agents, with several compounds demonstrating excellent in vitro potency against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. These findings are particularly significant given the ongoing global challenge of tuberculosis treatment and the urgent need for new therapeutic agents active against resistant bacterial strains.

Furthermore, the exploration of pyrazolopyridine derivatives as γ-secretase modulators has opened new avenues for Alzheimer's disease research. The ability of these compounds to modulate amyloid-β peptide production while maintaining selectivity over other biological targets represents a promising approach for neurodegenerative disease therapy development.

Properties

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGDDQYSLHRKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705456
Record name Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-70-0
Record name Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate involves several steps. One common method includes the bromination of pyrazolo[1,5-A]pyridine-3-carboxylate followed by esterification. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate serves as a scaffold for developing potential therapeutic agents. Its structural properties make it suitable for designing:

  • Kinase Inhibitors : The compound has been explored for its ability to inhibit various kinases involved in cancer progression. For instance, it has shown promise in inhibiting specific pathways that lead to uncontrolled cell growth.
  • Anticancer Agents : Research indicates that this compound can disrupt cellular signaling pathways critical for tumor growth and survival. Its mechanism involves binding to the active sites of kinases, effectively blocking their catalytic functions .

Biological Studies

The compound is utilized in biological research to investigate its effects on cellular pathways. Notable applications include:

  • Cell Proliferation Studies : It has been studied for its impact on cell growth and differentiation, providing insights into potential therapeutic strategies for conditions like cancer and neurological disorders .
  • BMP Signaling Pathway Modulation : this compound has been identified as a small molecule inhibitor of the BMP signaling pathway, which plays a role in various diseases, including inflammation and cardiovascular conditions .

Chemical Synthesis

This compound acts as an intermediate in synthesizing more complex molecules with pharmaceutical applications. Its versatility allows for:

  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles (e.g., amines or thiols), leading to a variety of derivatives with distinct biological activities .
  • Cyclization Reactions : It can participate in cyclization to produce complex fused ring systems that may exhibit enhanced pharmacological properties.

Case Study 1: Development of Kinase Inhibitors

A study focused on synthesizing derivatives of this compound aimed at targeting specific kinases involved in cancer signaling pathways. The derivatives were evaluated for their inhibitory activity against selected kinases, revealing several compounds with promising anticancer properties.

In another investigation, researchers assessed the biological activity of this compound in vitro. The results demonstrated significant inhibition of cell proliferation in cancer cell lines, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate with its analogs, focusing on structural variations, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound N/A C₉H₇BrN₂O₂ 255.07 6-Br, 3-COOCH₃ Kinase inhibitor intermediates
Ethyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate 55899-30-4 C₁₀H₉BrN₂O₂ 269.09 6-Br, 3-COOCH₂CH₃ Fragment-based drug discovery (e.g., HIV-1 RT inhibitors)
Ethyl 6-bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carboxylate 1207557-35-4 C₁₁H₁₁BrN₂O₃ 299.12 6-Br, 4-OCH₃, 3-COOCH₂CH₃ Antiviral and anticancer research
Ethyl 6-bromo-7-methylpyrazolo[1,5-A]pyridine-3-carboxylate 2387600-95-3 C₁₁H₁₁BrN₂O₂ 283.13 6-Br, 7-CH₃, 3-COOCH₂CH₃ Targeted protein degradation studies
Methyl 4-bromo-5-methylpyrazolo[1,5-A]pyridine-3-carboxylate N/A C₁₀H₉BrN₂O₂ 269.09 4-Br, 5-CH₃, 3-COOCH₃ Unknown (under investigation)

Key Observations :

  • Ester Group Impact : The ethyl ester analogs (e.g., 55899-30-4) exhibit higher molecular weights and altered lipophilicity compared to the methyl ester variant, influencing solubility and metabolic stability .
  • Substituent Position : Moving the bromine from the 6- to the 4-position (e.g., 4-bromo-5-methyl derivative) significantly alters electronic properties and reactivity in cross-coupling reactions .

Heterocyclic Core Modifications

Table 2: Pyrazolopyridine vs. Pyrazolopyrimidine Analogs
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
This compound Pyridine C₉H₇BrN₂O₂ 255.07 Pyridine core Kinase inhibitors
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate Pyrimidine C₉H₈BrN₃O₂ 270.09 Pyrimidine core (additional nitrogen) Anticancer agents
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate Pyrimidine C₉H₆N₃O₂F₃ 245.16 CF₃ group at 6-position Metabolic stability enhancement

Key Observations :

  • Pyrimidine Core : The pyrazolopyrimidine analogs (e.g., 270.09 g/mol) introduce an additional nitrogen atom, increasing hydrogen-bonding capacity and binding affinity to ATP pockets in kinases .
  • Trifluoromethyl Substitution : The 6-CF₃ group (e.g., 245.16 g/mol) enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs .

Biological Activity

Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate (CAS Number: 1062368-70-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

This compound has the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. The compound features a bromopyrazolo core, which is known to interact with various biological targets, particularly in enzyme inhibition and modulation of cellular pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical in regulating cell proliferation and survival. By binding to the active sites of these enzymes, it disrupts their catalytic functions, leading to altered signaling pathways that can affect cell growth and differentiation .
  • Cellular Effects : In laboratory studies, this compound has demonstrated the ability to modulate cell signaling pathways, gene expression, and cellular metabolism. It has been implicated in influencing apoptosis and cell cycle regulation .

Anticancer Potential

This compound has been explored for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves:

  • Selectivity for Cancer Cells : Studies have shown that certain pyrazolo derivatives selectively target cancerous cells while sparing normal cells, making them promising candidates for targeted cancer therapies .

Enzymatic Inhibitory Activity

The compound's ability to inhibit specific enzymes has been a focal point in research:

  • Kinase Inhibition : It has been identified as a potential inhibitor for several kinases involved in cancer progression and other diseases. For instance, it shows inhibitory activity against GSK-3β and CDK kinases, which are crucial for cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines
Enzyme InhibitionInhibits kinases like GSK-3β and CDK-2
Cellular ModulationAffects signaling pathways and gene expression

Case Study: Kinase Inhibition

In a study examining the selectivity of pyrazolo[1,5-a]pyridine derivatives, this compound was found to inhibit the activity of CDK-2 with an IC50 value indicating significant potency. This suggests its potential use in developing therapeutic agents targeting specific kinase-related pathways in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier. These properties enhance its potential as a therapeutic agent for central nervous system disorders as well as peripheral conditions .

Applications in Medicinal Chemistry

This compound serves as a crucial building block in medicinal chemistry:

  • Therapeutic Development : It is utilized in synthesizing kinase inhibitors and other enzyme inhibitors aimed at treating diseases such as cancer and neurodegenerative disorders .
  • Material Science : Beyond biological applications, its unique structural features make it suitable for developing organic semiconductors and advanced materials with specific photophysical properties .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors to form the pyrazole ring, followed by bromination and esterification. For example, ethyl analogs (e.g., ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate) are synthesized via nucleophilic substitution at the bromine position using catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions . Key variables affecting yield include solvent polarity (DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents. Optimization via Design of Experiments (DoE) is advised to balance reactivity and side-product formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Characterization requires a combination of techniques:
  • NMR : ^1H and ^13C NMR to confirm substitution patterns (e.g., bromine at position 6, methyl ester at position 3). Pyrazole protons typically resonate at δ 8.5–9.5 ppm .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) ensures >95% purity and verifies molecular weight (expected: C₉H₇BrN₂O₂, ~271.07 g/mol) .
  • XRD : Single-crystal X-ray diffraction resolves ambiguous regiochemistry, particularly if synthetic routes produce positional isomers .

Q. What are the key chemical reactions feasible for this compound in medicinal chemistry applications?

  • Methodological Answer : The bromine atom at position 6 is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups . The methyl ester at position 3 can undergo hydrolysis to a carboxylic acid for further functionalization (e.g., amidation). For example, ethyl analogs have been converted to carboxamides via coupling with amines using HATU/DIPEA . Reaction feasibility depends on steric hindrance and electronic effects; computational DFT studies (Gaussian 09) can predict reactivity trends .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution at the 6-bromo position?

  • Methodological Answer : Regioselectivity is governed by the electron-withdrawing ester group at position 3, which directs nucleophiles to the para-position (C6) via resonance stabilization. Steric effects from adjacent substituents (e.g., methyl groups) may reduce reactivity. Kinetic studies (e.g., monitoring by in-situ IR) paired with Hammett plots reveal substituent effects. For instance, electron-deficient aryl boronic acids in Suzuki couplings show faster kinetics (k = 0.15 min⁻¹) compared to electron-rich analogs .

Q. What strategies resolve contradictions in biological activity data across analogs (e.g., 6-bromo vs. 5-bromo derivatives)?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies are critical. For example, 6-bromo derivatives exhibit higher kinase inhibition (IC₅₀ = 0.2 μM) than 5-bromo analogs (IC₅₀ = 1.8 μM) due to improved binding pocket complementarity . Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model ligand-protein interactions to rationalize discrepancies. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).

Q. How can computational modeling optimize reaction pathways for large-scale synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and energy barriers for key steps like bromination or ester hydrolysis. For instance, methyl ester hydrolysis under basic conditions has a ΔG‡ of 25 kcal/mol, suggesting room-temperature feasibility . Process intensification tools (e.g., microreactors) reduce side reactions predicted by computational fluid dynamics (CFD) models, improving scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.